Acetic acid, (5-methyl-4-oxo-2-thiazolidinylidene)-, ethyl ester
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Overview
Description
Ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl bromoacetate with substituted thiosemicarbazides, followed by cyclization using sodium acetate . The reaction conditions often involve refluxing the mixture in an appropriate solvent to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
- Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
- Ethyl (2,5-dioxo-4,4-diphenyl-1-imidazolidinyl)acetate
Uniqueness
Ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate stands out due to its unique thiazolidine ring structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a compound of significant interest .
Properties
CAS No. |
24146-37-0 |
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Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-7(10)4-6-9-8(11)5(2)13-6/h4-5H,3H2,1-2H3,(H,9,11) |
InChI Key |
AYTRAXZUXHTUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1NC(=O)C(S1)C |
Origin of Product |
United States |
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